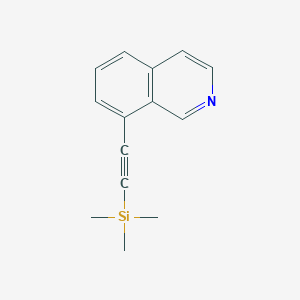
8-((Trimethylsilyl)ethynyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the CAS Number: 1823440-48-7 . It has a molecular weight of 225.37 . The IUPAC name for this compound is 8-((trimethylsilyl)ethynyl)isoquinoline .
Molecular Structure Analysis
The InChI code for 8-((Trimethylsilyl)ethynyl)isoquinoline is 1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 . This indicates that the compound has a structure based on an isoquinoline core, with a trimethylsilyl ethynyl group attached at the 8-position.Physical And Chemical Properties Analysis
8-((Trimethylsilyl)ethynyl)isoquinoline is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Regiospecific Synthesis of Isoquinoline Alkaloids
Trimethylsilyl groups are effective as activating groups for controlling regiochemistry in tetrahydroisoquinoline synthesis via the Pictet-Spengler reaction. This allows for precise synthesis of specific isoquinoline derivatives, showcasing the utility of trimethylsilyl in directing chemical reactions to produce desired molecular structures (Miller & Tsang, 1988).
Development of Anti-parasitic Compounds
Research on the insertion of isocyanides into N-Si bonds, involving trimethylsilyl chloride as an activating agent, has led to the synthesis of compounds exhibiting significant activity against parasites like Trypanosoma brucei and T. cruzi. This highlights the potential of using trimethylsilyl-containing compounds in the development of new therapeutic agents (Luque et al., 2019).
Iridium-Catalyzed Addition Reactions
The addition of ethynyltrimethylsilane to quinolines and isoquinolines activated by acyl chloride, catalyzed by iridium complexes, affords trimethylsilyl-ethynyl derivatives. This demonstrates the role of trimethylsilyl groups in facilitating metal-catalyzed addition reactions, opening pathways to synthesize diverse organic compounds (Yamazaki, Fujita, & Yamaguchi, 2004).
Synthesis of Isoquinolines and Pyridines
Palladium-catalyzed iminoannulation of internal alkynes with tert-butylimines demonstrates the versatility of trimethylsilyl-substituted alkynes in the annulation process to produce heterocyclic products. This research shows the utility of these compounds in complex chemical syntheses, especially in creating structures relevant to medicinal chemistry (Roesch, Zhang, & Larock, 2001).
Antitumor Activity of Methoxy-Indoloisoquinolines
The synthesis and biological evaluation of methoxy-indolo[2,1-a]isoquinolines, and their dihydroderivatives, highlight the potential of trimethylsilyl-containing compounds in the development of new anticancer agents. Some of these compounds have shown significant cytostatic activity in vitro against cancer cells (Ambros, Angerer, & Wiegrebe, 1988).
Safety and Hazards
properties
IUPAC Name |
2-isoquinolin-8-ylethynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPASNVVPNCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((Trimethylsilyl)ethynyl)isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

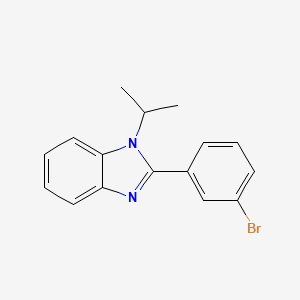
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
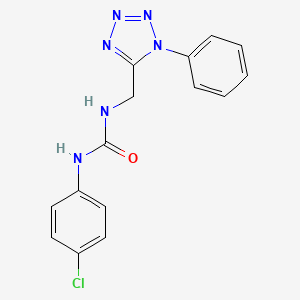
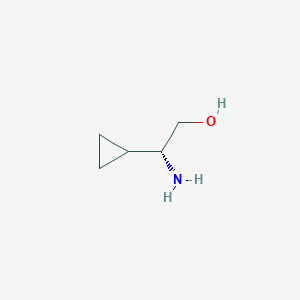

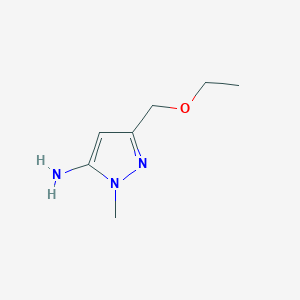
![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)